4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . It consists of a pyrazole ring with difluoromethyl, nitro, and carboxylic acid groups attached in specific positions . It’s used commercially as an intermediate to several fungicides which act by inhibition of succinate dehydrogenase (SDHI) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride, and then with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis
The molecular formula of the compound is C8H9F2N3O4 . It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring are difluoromethyl, nitro, and butanoic acid groups .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 477.2±45.0 °C and a predicted density of 1.61±0.1 g/cm3 . Its pKa is predicted to be 4.57±0.10, indicating that it can act as a weak acid .Properties
IUPAC Name |
4-[3-(difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O4/c9-8(10)7-5(13(16)17)4-12(11-7)3-1-2-6(14)15/h4,8H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZORROCHFMORCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCCC(=O)O)C(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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